

A Comprehensive Technical Guide to (R)-1-(2-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-1-(2-Fluorophenyl)ethanol

Cat. No.: B070660

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of **(R)-1-(2-Fluorophenyl)ethanol**, a chiral building block of significant interest in the pharmaceutical industry. Its unique structural features make it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This document will cover its fundamental properties, synthesis methodologies, analytical characterization, and applications in drug development, offering a comprehensive resource for professionals in the field. The Chemical Abstracts Service (CAS) number for **(R)-1-(2-Fluorophenyl)ethanol** is 162427-79-4.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Introduction: The Significance of (R)-1-(2-Fluorophenyl)ethanol in Medicinal Chemistry

(R)-1-(2-Fluorophenyl)ethanol is a chiral alcohol that has emerged as a crucial intermediate in the synthesis of complex pharmaceutical molecules. The presence of a fluorine atom on the phenyl ring and the specific stereochemistry of the hydroxyl group are key to its utility. Fluorine substitution is a widely employed strategy in drug design to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[\[5\]](#) The chiral nature of the secondary alcohol is often essential for the specific interactions required for therapeutic efficacy.

This guide will provide a detailed overview of the critical aspects of **(R)-1-(2-Fluorophenyl)ethanol**, from its fundamental chemical and physical properties to its practical applications in the synthesis of novel therapeutics.

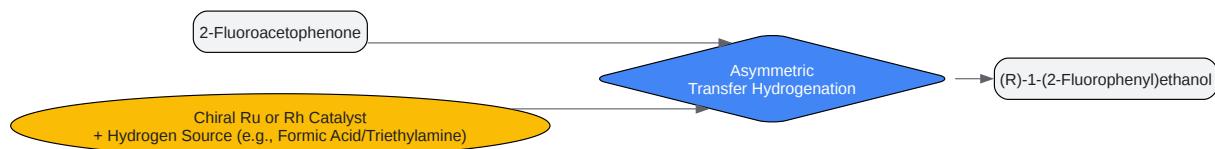
Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of **(R)-1-(2-Fluorophenyl)ethanol** is fundamental for its effective use in synthesis and for the development of robust analytical methods.

Table 1: Physicochemical Properties of **(R)-1-(2-Fluorophenyl)ethanol**

Property	Value	Reference
CAS Number	162427-79-4	[1] [2] [3] [4]
Molecular Formula	C8H9FO	[1] [2]
Molecular Weight	140.15 g/mol	[1] [2]
Boiling Point	193.1°C at 760 mmHg	[2]
Density	1.1±0.1 g/cm³	[2]
Flash Point	87.9±7.2 °C	[2]
Refractive Index	1.511	[2]
Storage	Sealed in dry, room temperature	[1] [4]

Spectroscopic Data: While specific spectra are dependent on the acquisition parameters, typical analytical data for this compound would include ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. Documentation including NMR, HPLC, and LC-MS is often available from commercial suppliers.[\[1\]](#)


Synthesis and Chiral Resolution: Pathways to Enantiopurity

The synthesis of enantiomerically pure **(R)-1-(2-Fluorophenyl)ethanol** is a critical step in its utilization. The primary strategies involve the asymmetric reduction of the corresponding ketone, 2-fluoroacetophenone, or the resolution of the racemic mixture.

Asymmetric Synthesis

Asymmetric transfer hydrogenation is a powerful and widely used method for the enantioselective synthesis of chiral alcohols.^[6] This approach typically employs a transition metal catalyst, such as Ruthenium or Rhodium, with a chiral ligand.

Workflow for Asymmetric Transfer Hydrogenation:

[Click to download full resolution via product page](#)

Caption: Asymmetric synthesis of **(R)-1-(2-Fluorophenyl)ethanol**.

The choice of catalyst and reaction conditions is paramount to achieving high enantiomeric excess (ee). The causality behind this choice lies in the steric and electronic interactions between the substrate, the chiral ligand, and the metal center, which favor the formation of one enantiomer over the other.

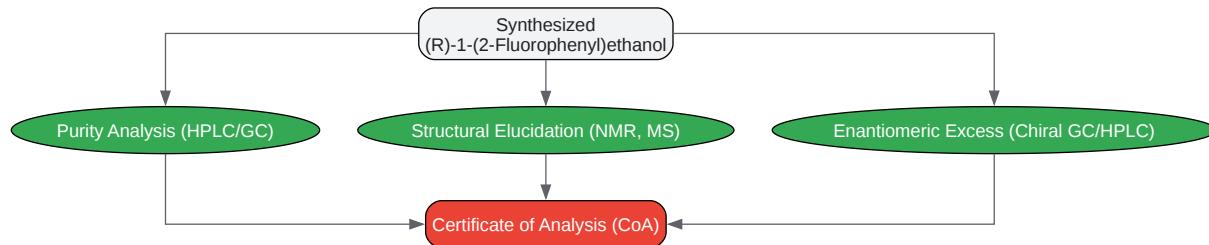
Enzymatic Reduction

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Recombinant *E. coli* whole cells expressing specific ketoreductases can be used to reduce 2-fluoroacetophenone to **(R)-1-(2-Fluorophenyl)ethanol** with high yield and excellent enantioselectivity.^[7]

Experimental Protocol: Enzymatic Reduction

- Cell Culture: Cultivate recombinant *E. coli* cells expressing the desired ketoreductase in a suitable growth medium until an optimal cell density is reached.
- Bioreduction: Harvest the cells and resuspend them in a buffer solution containing the substrate, 2-fluoroacetophenone, and a co-factor regeneration system (e.g., glucose and glucose dehydrogenase).
- Reaction Monitoring: Monitor the progress of the reaction by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine substrate conversion and enantiomeric excess of the product.
- Work-up and Purification: Once the reaction is complete, separate the cells and extract the product from the aqueous phase using an organic solvent. Purify the product by column chromatography or distillation.

The trustworthiness of this protocol is validated by the high selectivity of the enzyme, which consistently produces the desired (R)-enantiomer.


Analytical Characterization: Ensuring Quality and Purity

Robust analytical methods are essential to confirm the identity, purity, and enantiomeric excess of **(R)-1-(2-Fluorophenyl)ethanol**.

Table 2: Key Analytical Techniques

Technique	Purpose
Chiral Gas Chromatography (GC)	To determine the enantiomeric excess (ee) of the product. [7]
High-Performance Liquid Chromatography (HPLC)	To assess the chemical purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy	To confirm the chemical structure of the molecule.
Mass Spectrometry (MS)	To determine the molecular weight and fragmentation pattern.

Workflow for Analytical Quality Control:

[Click to download full resolution via product page](#)

Caption: Quality control workflow for **(R)-1-(2-Fluorophenyl)ethanol**.

Applications in Drug Development: A Versatile Building Block

(R)-1-(2-Fluorophenyl)ethanol serves as a key building block in the synthesis of a variety of pharmaceutical compounds. Its utility is often associated with its role in constructing chiral side chains or core structures of drug candidates.

One notable application is in the synthesis of orally active lysophosphatidic acid (LPA) receptor-1 antagonists.^[4] LPA receptors are implicated in a range of physiological and pathological processes, making them attractive targets for drug discovery.

The incorporation of the (R)-1-(2-fluorophenyl)ethyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, and the specific stereochemistry is often crucial for high-affinity binding to the target receptor.

The development of prodrugs is another area where derivatives of **(R)-1-(2-Fluorophenyl)ethanol** could be explored to improve drug delivery and bioavailability.^{[8][9]}

Safety and Handling

(R)-1-(2-Fluorophenyl)ethanol is classified as an irritant.^[2] It is important to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

(R)-1-(2-Fluorophenyl)ethanol is a valuable and versatile chiral building block for the pharmaceutical industry. Its synthesis, characterization, and application require a deep understanding of stereoselective chemistry and modern analytical techniques. This guide has provided a comprehensive overview of the key technical aspects of this compound, intended to support researchers and scientists in their drug discovery and development endeavors. The continued exploration of new synthetic routes and applications for **(R)-1-(2-Fluorophenyl)ethanol** will undoubtedly contribute to the advancement of medicinal chemistry and the development of new therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 162427-79-4|(R)-1-(2-Fluorophenyl)ethanol|BLD Pharm [bldpharm.com]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. (R)-1-(2-FLUOROPHENYL)ETHANOL Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. benthamscience.com [benthamscience.com]
- 6. scihorizon.com [scihorizon.com]
- 7. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. blumberginstiute.org [blumberginstiute.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to (R)-1-(2-Fluorophenyl)ethanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b070660#r-1-2-fluorophenyl-ethanol-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com